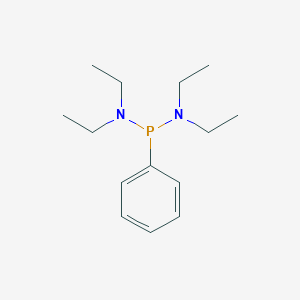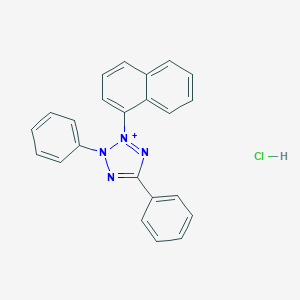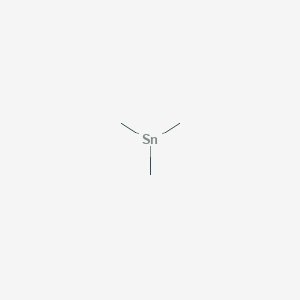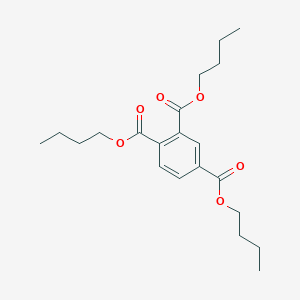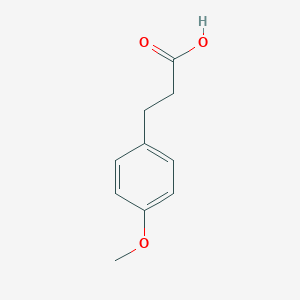
3-(4-甲氧基苯基)丙酸
描述
3-(4-Methoxyphenyl)propanoic acid is an organic compound with the molecular formula C10H12O3 . It is also known by other names such as p-Methoxyhydrocinnamic acid, Benzenepropanoic acid, 4-methoxy-, 3- (p-Methoxyphenyl)propionic acid, NSC 51509, Hydrocinnamic acid, p-methoxy-, and 4-Methoxybenzenepropanoic acid .
Molecular Structure Analysis
The molecular structure of 3-(4-Methoxyphenyl)propanoic acid consists of a benzene ring conjugated to a propanoic acid, with a methoxy group (-OCH3) attached to the benzene ring . The IUPAC Standard InChI is InChI=1S/C10H12O3/c1-13-9-5-2-8(3-6-9)4-7-10(11)12/h2-3,5-6H,4,7H2,1H3,(H,11,12) .Physical And Chemical Properties Analysis
The molecular weight of 3-(4-Methoxyphenyl)propanoic acid is 180.2005 . It has a melting point of 98-100 °C (lit.) . The compound is soluble, with a Log S (ESOL) of -2.23 .科学研究应用
电化学氢化
通过电化学氢化可以生产3-(4-甲氧基苯基)丙酸,实现几乎定量收率。该过程采用不同的阴极和电解质,表明存在不同的电化学途径(Korotaeva et al., 2011)。
植物毒性和突变效应
肉桂酸衍生物,包括3-(4-甲氧基苯基)丙酸,对小麦(Triticum aestivum)显示出植物毒性和突变效应。这些效应包括抑制生长、发芽和有丝分裂活性,以及染色体畸变(Jităreanu等,2013)。
在聚苯并噁嗪合成中的作用
苹果酸,3-(4-甲氧基苯基)丙酸的一种变体,被用作聚苯并噁嗪合成中的可再生建筑块。这个过程增强了分子对苯并噁嗪环形成的反应性,为材料科学应用提供了可持续的替代方案(Trejo-Machin et al., 2017)。
镍的光谱测定
与3-(4-甲氧基苯基)丙酸相关的3-(4-甲氧基苯基)-2-巯基丙烯酸,被应用于一种选择性、敏感的镍测定方法,适用于各种材料。该方法包括溶剂萃取,形成与Ni(II)形成的络合物,可定量萃取(Izquierdo & Carrasco, 1984)。
缓蚀剂研究
已评估3-(4-甲氧基苯基)丙酸衍生物作为缓蚀剂的有效性。研究重点放在类似2-氰基-N-(4-羟基苯基)-3-(4-甲氧基苯基)丙烯酰胺的化合物上,在酸性环境中对铜的缓蚀效率表现出显著的抑制效果(Abu-Rayyan et al., 2022)。
晶体结构和热性能研究
对3-(4-羟基-3-甲氧基苯基)-2-丙烯酸钠盐的晶体结构和热稳定性进行的研究揭示了其聚合结构和热分解行为的见解,有助于更好地理解其物理性质(Kula et al., 2007)。
在抗衰老皮肤护理中的应用
3-(4-羟基苯基)丙酸酰胺,与3-(4-甲氧基苯基)丙酸相关,被用于制备抗衰老皮肤护理产品。该化合物在预防皮肤皱纹方面表现出显著的有效性(Wawrzyniak et al., 2016)。
安全和危害
属性
IUPAC Name |
3-(4-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-13-9-5-2-8(3-6-9)4-7-10(11)12/h2-3,5-6H,4,7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIUFLISGGHNPSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20871855 | |
| Record name | 3-(4-Methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20871855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)propanoic acid | |
CAS RN |
1929-29-9, 25173-37-9 | |
| Record name | 3-(4-Methoxyphenyl)propionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1929-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(p-Methoxyphenyl)propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001929299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(p-Methoxyphenyl)propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025173379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1929-29-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51509 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1929-29-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33134 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(4-Methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20871855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

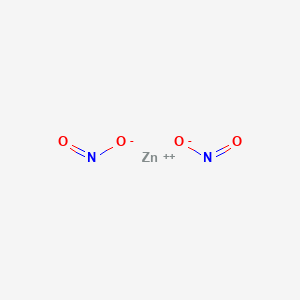
![disodium 5-bromo-2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate](/img/structure/B158723.png)
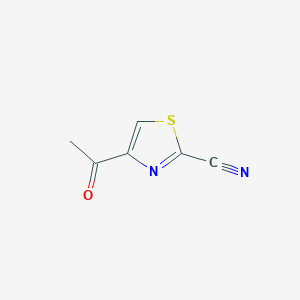
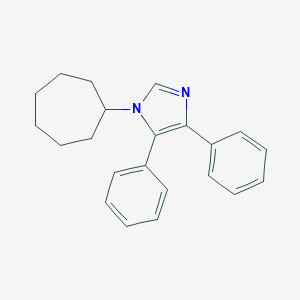
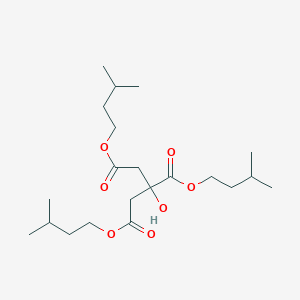
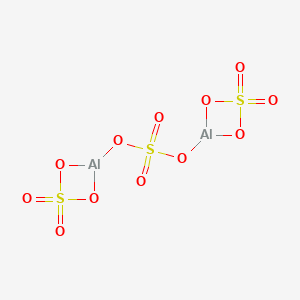
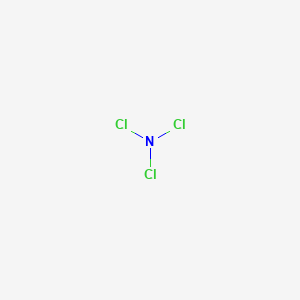

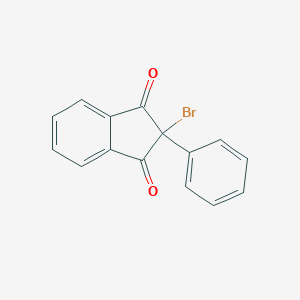
![2-Chloropyridazino[6,1-b]quinazolin-10-one](/img/structure/B158738.png)
